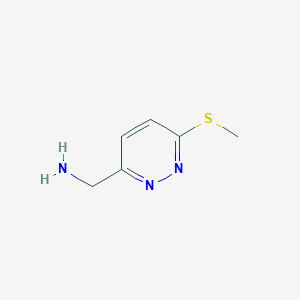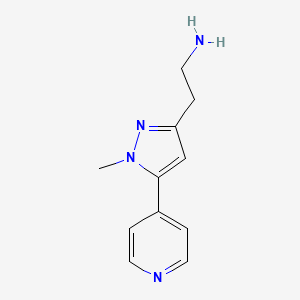
2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused with a pyridine ring, making it a valuable scaffold in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones to form the pyrazole ring.
Nucleophilic Substitution: Introducing the pyridine ring through nucleophilic substitution reactions.
Amidation Reactions: Forming the ethanamine side chain through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole or pyridine rings.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and kinase inhibitory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell growth and proliferation.
類似化合物との比較
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazole ring fused with another heterocycle and exhibit similar biological activities.
Pyridin-2-yl Amides: These compounds share the pyridine moiety and are known for their medicinal properties.
Uniqueness
2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine is unique due to its specific combination of the pyrazole and pyridine rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development.
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
2-(1-methyl-5-pyridin-4-ylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C11H14N4/c1-15-11(8-10(14-15)2-5-12)9-3-6-13-7-4-9/h3-4,6-8H,2,5,12H2,1H3 |
InChIキー |
HFPUCIFGCMCALA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)CCN)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


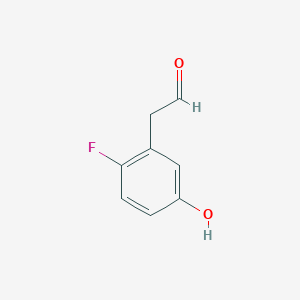
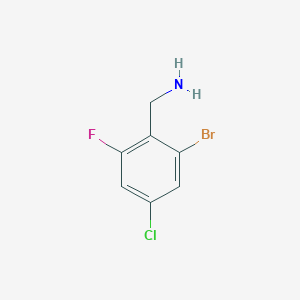
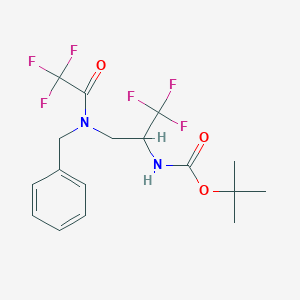

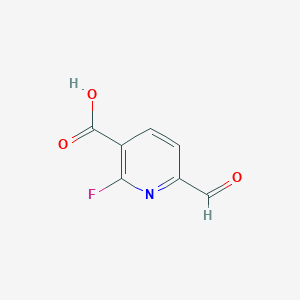

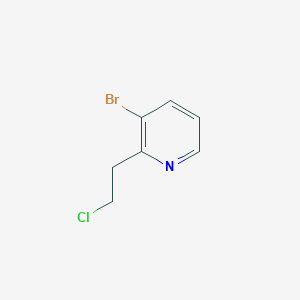
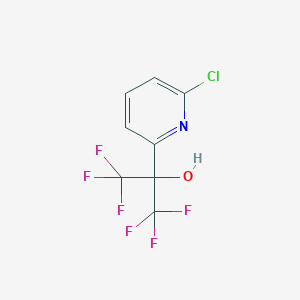
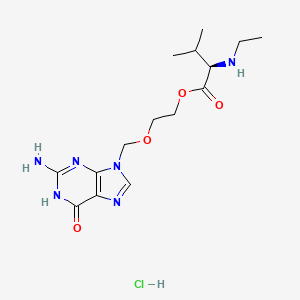
![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B12971073.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid](/img/structure/B12971076.png)
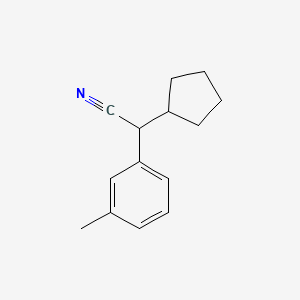
![1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide](/img/structure/B12971089.png)
